Leptomycin B, 30-hydroxy

CRM1 nuclear export inhibition Structure-activity relationship Antiproliferative screening

Leptomycin B, 30-hydroxy (also designated 26-hydroxy-Leptomycin B; C33H48O7; MW 556.7 g/mol) is a hydroxylated derivative of the polyketide natural product Leptomycin B (LMB), which functions as a covalent, irreversible inhibitor of the karyopherin exportin-1 (CRM1/XPO1). The compound is generated through microbial bioconversion of native LMB, most efficiently by Aspergillus flavus ATCC 9170, which introduces a hydroxyl group at the C-26 position of the LMB polyketide backbone.

Molecular Formula C33H48O7
Molecular Weight 556.7 g/mol
Cat. No. B13713379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptomycin B, 30-hydroxy
Molecular FormulaC33H48O7
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C
InChIInChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17+
InChIKeyKZMHNEBMQDBQND-MRBODPGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

30-Hydroxy Leptomycin B: A Differentiated CRM1 Nuclear Export Inhibitor for Procurement and Scientific Selection


Leptomycin B, 30-hydroxy (also designated 26-hydroxy-Leptomycin B; C33H48O7; MW 556.7 g/mol) is a hydroxylated derivative of the polyketide natural product Leptomycin B (LMB), which functions as a covalent, irreversible inhibitor of the karyopherin exportin-1 (CRM1/XPO1) [1]. The compound is generated through microbial bioconversion of native LMB, most efficiently by Aspergillus flavus ATCC 9170, which introduces a hydroxyl group at the C-26 position of the LMB polyketide backbone [2]. While structurally conserved at the pharmacophoric α,β-unsaturated δ-lactone required for CRM1 Cys-528 alkylation, the C-26 hydroxylation reduces antiproliferative potency against mammalian cell lines relative to the parent compound, creating a differentiated activity profile within the leptomycin family [3].

Why 30-Hydroxy Leptomycin B Cannot Be Interchanged with Leptomycin B or Other In-Class CRM1 Inhibitors


CRM1 inhibitors within the leptomycin family share a conserved mechanism of covalent cysteine modification yet diverge substantially in their potency, toxicity, and pharmacokinetic profiles. Leptomycin B (LMB) itself displays IC50 values of 0.1–10 nM against cancer cell lines but was withdrawn from Phase I clinical evaluation due to extreme toxicity [1]. Structurally related inhibitors including Ratjadone A, Anguinomycin A, Callystatin A, and Kazusamycin A/B all occupy the CRM1 NES-binding groove and alkylate the same Cys-528 residue, yet exhibit distinct potency ranges and cellular effects [2]. 30-Hydroxy Leptomycin B occupies a unique position within this family: the C-26 hydroxylation attenuates antiproliferative activity relative to LMB while preserving the core CRM1-binding scaffold, making it unsuitable for direct potency-driven substitution but potentially valuable for applications where reduced cytotoxicity is desired, such as mechanistic studies requiring sustained CRM1 inhibition without acute cell death [3]. Below, quantitative evidence is provided to differentiate this compound from its closest analogs.

Quantitative Differentiation Evidence for 30-Hydroxy Leptomycin B vs. Leptomycin B and In-Class Analogs


C-26 Hydroxylation Preserves CRM1 Covalent Binding while Attenuating Antiproliferative Activity Relative to Parent Leptomycin B

30-Hydroxy Leptomycin B (26-hydroxy-LMB) retains the α,β-unsaturated δ-lactone pharmacophore required for covalent Michael addition to CRM1 Cys-528, yet the C-26 hydroxylation significantly reduces antiproliferative potency against mammalian cells compared to the parent compound LMB. The patent literature explicitly characterizes 26-hydroxy-LMB as a bioconversion product generated specifically to reduce the remarkable cytotoxicity of LMB, which had caused the termination of a Phase I clinical trial [1]. This establishes 30-hydroxy LMB as an attenuated-potency analog rather than an equipotent substitute, a critical differentiation for procurement decisions where cytotoxicity level is an experimental variable.

CRM1 nuclear export inhibition Structure-activity relationship Antiproliferative screening

Aspergillus flavus ATCC 9170 Bioconversion Achieves 30% Yield for 30-Hydroxy LMB, Enabling a Distinct Production Route vs. Total Synthesis or Fermentation of Other Leptomycin Congeners

30-Hydroxy Leptomycin B is produced via a defined microbial bioconversion process rather than direct fermentation or total chemical synthesis. Among 29 bacterial and 72 fungal strains screened, Aspergillus flavus ATCC 9170 was identified as the most efficient producer, achieving a bioconversion yield of 30% relative to the parent LMB substrate [1]. This yield compares favorably against alternative hydroxylated LMB derivatives from the same screen: Streptomyces rimosus ATCC 28893 produced 4,11-dihydroxy-LMB at only 13% yield and 2,3-dihydro-LMB at 55% yield (the latter being a reduction product, not a hydroxylation product), while Emericella unguis ATCC 13431 produced LMB-24-glutaminamide at 90% yield but via a conjugation pathway rather than hydroxylation [1]. The C-26 regioselectivity of A. flavus is strain-specific, mediated by cytochrome P450 monooxygenases, and produces a single major hydroxylated product, simplifying downstream purification relative to multi-product bioconversion systems .

Microbial bioconversion Cytochrome P450 hydroxylation Natural product derivatization

30-Hydroxy LMB Is Chromatographically Resolved from Parent LMB via Increased Polarity, Facilitating Analytical QC Differentiation

The C-26 hydroxylation of 30-hydroxy Leptomycin B introduces a measurable increase in molecular polarity compared to the parent LMB molecule (MW increase from 540.74 to 556.7 g/mol; molecular formula change from C33H48O6 to C33H48O7). This polarity shift is analytically exploitable: hydroxylated derivatives exhibit distinct retention times on reversed-phase HPLC and are readily distinguishable from unmodified LMB via HPLC-UV and LC-MS analysis [1]. The increased polarity also affects solubility properties, with implications for formulation and handling. This physicochemical differentiation provides a practical, verifiable QC metric that distinguishes 30-hydroxy LMB from Leptomycin B and from other bioconversion products (e.g., 4,11-dihydroxy-LMB, which carries two additional hydroxyl groups and exhibits even greater polarity) [1].

HPLC-UV analysis LC-MS characterization Quality control analytics

Semi-Synthetic LMB Derivatives Demonstrate Up to 16-Fold Improved In Vivo Tolerability Over LMB, Establishing the Therapeutic Rationale for Hydroxylated and Derivatized LMB Analogs as a Class

While direct in vivo tolerability data for 30-hydroxy Leptomycin B are not available in the published literature, the broader class of semi-synthetic and bioconversion-derived LMB analogs has been demonstrated to exhibit substantially improved in vivo tolerability compared to native LMB. Mutka et al. (2009) reported that semi-synthetic LMB derivatives (termed NEIs) had maximum tolerated doses (MTDs) up to 16-fold higher than LMB in mice: the best-tolerated analog, compound 3, achieved an MTD of 40 mg/kg (i.v., single bolus) compared to 2.5 mg/kg for LMB [1]. This class-level finding establishes the precedent that structural modification of the LMB scaffold—including hydroxylation—can decouple CRM1 inhibitory activity from systemic toxicity, providing the rationale for investigating 30-hydroxy LMB as a reduced-toxicity derivative [2].

Maximum tolerated dose In vivo therapeutic window Nuclear export inhibitor toxicity

30-Hydroxy LMB Retains the CRM1 Cys-528 Covalent Binding Motif That Is Conserved Across Leptomycin B, Ratjadone A, and Anguinomycin A

Crystal structures of CRM1 bound to Leptomycin B, Ratjadone A, and Anguinomycin A at 1.8–2.0 Å resolution confirm that all three inhibitors covalently conjugate to Cys-539 of ScCRM1 (equivalent to Cys-528 in human CRM1) through a Michael addition at their respective α,β-unsaturated δ-lactone moieties [1]. 30-Hydroxy Leptomycin B retains this intact α,β-unsaturated δ-lactone pharmacophore, as the C-26 hydroxylation occurs on the extended polyketide chain distal to the reactive lactone. This structural conservation ensures that the compound maintains the same covalent binding mechanism as LMB, Ratjadone A, and Anguinomycin A, distinguishing it from reversible CRM1 inhibitors such as the KPT-series (e.g., Selinexor) which bind non-covalently to the CRM1 NES groove. Ratjadone A has been shown to employ an identical molecular mechanism to LMB, with both inactivating CRM1 through Cys-528 alkylation [2].

CRM1 covalent inhibition Cys-528 alkylation Michael addition pharmacophore

Evidence-Backed Application Scenarios for 30-Hydroxy Leptomycin B in Research and Industrial Settings


Sustained CRM1 Inhibition in Live-Cell Imaging Studies Requiring Reduced Acute Cytotoxicity

For researchers performing live-cell imaging of CRM1-dependent nuclear export over extended time courses (e.g., 12–48 hours), Leptomycin B's extreme cytotoxicity (IC50 0.1–10 nM; SiHa IC50 0.4 nM [1]) can cause significant cell death before experimental endpoints are reached. 30-Hydroxy Leptomycin B, whose C-26 hydroxylation attenuates antiproliferative potency while preserving the covalent CRM1-binding α,β-unsaturated δ-lactone pharmacophore [2], may enable sustained nuclear export blockade with improved cell viability. The prolonged inhibition kinetics characteristic of covalent CRM1 inhibitors (>24-hour block after drug washout [1]) are expected to be maintained, as the reactive lactone is structurally unaltered [3].

Structure-Activity Relationship (SAR) Studies Mapping Polyketide Chain Modifications to CRM1 Binding Affinity and Cellular Potency

30-Hydroxy Leptomycin B serves as a defined, single-site modification reference compound for SAR studies within the leptomycin family. As a product of regioselective C-26 hydroxylation by Aspergillus flavus ATCC 9170 cytochrome P450 [2], it provides a controlled comparator against: (a) unmodified LMB (baseline potency), (b) multi-site hydroxylated derivatives such as 4,11-dihydroxy-LMB (13% bioconversion yield from S. rimosus [2]), and (c) reduction products such as 2,3-dihydro-LMB (55% yield, which eliminates the reactive lactone and abolishes covalent binding [2]). This SAR panel enables systematic mapping of how specific polyketide chain modifications affect CRM1 inhibition, cellular potency, and selectivity.

Prodrug or Linker Conjugation Platform Leveraging the C-26 Hydroxyl as a Derivatization Handle

The C-26 hydroxyl group of 30-hydroxy Leptomycin B provides a chemically accessible handle for further derivatization—including esterification, carbamate formation, or linker attachment for antibody-drug conjugate (ADC) development—that is absent in native LMB. The patent literature on leptomycin esters [4] explicitly describes derivatives where R10 is CH2OH (corresponding to the C-26 hydroxymethyl position), confirming the synthetic tractability of this site. This differentiates 30-hydroxy LMB from Leptomycin B, which lacks a free hydroxyl at this position, and from Ratjadone A, which has a distinct polyketide architecture. The attenuated intrinsic cytotoxicity of 30-hydroxy LMB [2] may further favor its use as a prodrug scaffold, where target-cell-specific activation could restore full potency.

Antifungal Susceptibility Testing and Resistance Mechanism Studies in Schizosaccharomyces pombe Model Systems

Leptomycin B was originally discovered through its potent antifungal activity against Schizosaccharomyces pombe, and the cell elongation phenotype it induces in this organism has been used as a bioassay for leptomycin activity [5]. 30-Hydroxy Leptomycin B, as a naturally occurring hydroxylated congener generated by microbial bioconversion [2], can be employed in comparative antifungal susceptibility studies to determine how polyketide chain hydroxylation affects antifungal potency, resistance development, and target engagement in fungal model systems. The availability of ScCRM1 crystal structures with bound LMB [3] provides a structural framework for interpreting any observed differences in antifungal activity.

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